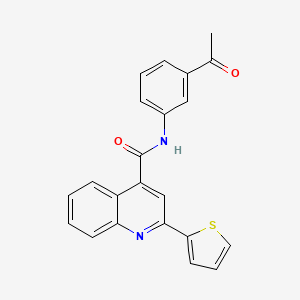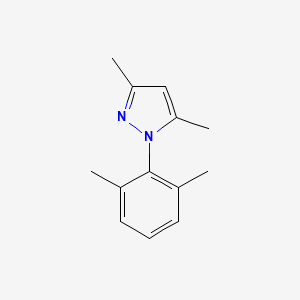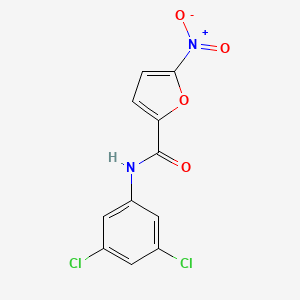
N-(3-acetylphenyl)-2-(2-thienyl)-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetylphenyl)-2-(2-thienyl)-4-quinolinecarboxamide, also known as ATQ, is a compound that has been extensively studied for its potential applications in the field of medicinal chemistry. ATQ belongs to the class of quinolinecarboxamides, which are known for their diverse biological activities, including anticancer, antiviral, and antimalarial properties.
Mecanismo De Acción
The exact mechanism of action of N-(3-acetylphenyl)-2-(2-thienyl)-4-quinolinecarboxamide is not fully understood. However, it has been proposed that this compound may inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inhibition of topoisomerase II can lead to DNA damage and cell death, which may explain this compound's anticancer activity. This compound may also inhibit the activity of HIV reverse transcriptase, an enzyme that is essential for the replication of the virus. Inhibition of reverse transcriptase can prevent the virus from replicating, which may explain this compound's antiviral activity.
Biochemical and Physiological Effects:
This compound has been found to induce apoptosis, or programmed cell death, in cancer cells. This can lead to the elimination of cancer cells and the prevention of tumor growth. This compound has also been found to inhibit the expression of certain genes that are involved in cancer cell proliferation and survival. In addition, this compound has been shown to inhibit the replication of HIV and HSV-1/2 by targeting the viral enzymes responsible for replication. This compound's antimalarial activity is thought to be due to its ability to inhibit the activity of the parasite's mitochondrial electron transport chain, which is essential for the parasite's survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-acetylphenyl)-2-(2-thienyl)-4-quinolinecarboxamide in lab experiments is its potent biological activity, which makes it a useful tool for studying the mechanisms of cancer cell growth and viral replication. However, one limitation of using this compound is its low solubility in water, which can make it difficult to dissolve in cell culture media. This can limit its effectiveness in certain types of experiments.
Direcciones Futuras
There are several future directions for research on N-(3-acetylphenyl)-2-(2-thienyl)-4-quinolinecarboxamide. One area of research is the development of more efficient synthesis methods for this compound, which could make it more accessible for use in lab experiments. Another area of research is the identification of the specific molecular targets of this compound, which could provide insights into its mechanism of action and potential therapeutic applications. Additionally, further studies are needed to determine the safety and efficacy of this compound in animal models and clinical trials, which could pave the way for its use as a potential anticancer, antiviral, and antimalarial agent.
Métodos De Síntesis
N-(3-acetylphenyl)-2-(2-thienyl)-4-quinolinecarboxamide can be synthesized by the reaction of 2-thiophenecarboxylic acid with acetic anhydride to form 2-(2-thienyl)acetic acid, which is then condensed with 3-acetylphenylhydrazine to form N-(3-acetylphenyl)-2-(2-thienyl)acetohydrazide. This intermediate compound is then cyclized with phosphorus oxychloride to form this compound.
Aplicaciones Científicas De Investigación
N-(3-acetylphenyl)-2-(2-thienyl)-4-quinolinecarboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, prostate, and colon cancer cells. This compound has also been found to possess antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2), as well as human immunodeficiency virus (HIV). In addition, this compound has been shown to exhibit antimalarial activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-2-thiophen-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2S/c1-14(25)15-6-4-7-16(12-15)23-22(26)18-13-20(21-10-5-11-27-21)24-19-9-3-2-8-17(18)19/h2-13H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYGQECZYQAAQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethyl-N-[1-(4-isobutylbenzyl)-3-piperidinyl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B6019492.png)
![N-(4-methoxy-2-methylphenyl)-3-{1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B6019502.png)
![ethyl 1-[(6-oxo-1,6-dihydro-3-pyridazinyl)carbonyl]-3-(3-phenylpropyl)-3-piperidinecarboxylate](/img/structure/B6019504.png)
![7-(2,3-difluorobenzyl)-2-[(5-methyl-2-pyrazinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6019511.png)
![N-[4-(aminosulfonyl)phenyl]-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B6019518.png)
![{3-(3-chlorobenzyl)-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanol](/img/structure/B6019525.png)
![8-[(2-chlorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one](/img/structure/B6019538.png)
![N,N-diethyl-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)aniline](/img/structure/B6019539.png)
![ethyl 2-[(2-methoxy-4-nitrophenyl)hydrazono]-3-oxobutanoate](/img/structure/B6019542.png)

![5-{[{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6019557.png)
![4-(benzyloxy)-1-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B6019566.png)

